2-Methylresorcinol

Catalog No.
S575390
CAS No.
608-25-3
M.F
C7H8O2
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylresorcinol

CAS Number

608-25-3

Product Name

2-Methylresorcinol

IUPAC Name

2-methylbenzene-1,3-diol

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C7H8O2/c1-5-6(8)3-2-4-7(5)9/h2-4,8-9H,1H3

InChI Key

ZTMADXFOCUXMJE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1O)O

Solubility

2.12 M

Synonyms

2-methylresorcinol

Canonical SMILES

CC1=C(C=CC=C1O)O

2-Methylresorcinol is an organic compound with the molecular formula C7H8O2C_7H_8O_2 and a molecular weight of 124.14 g/mol. It is classified as a dihydroxy toluene derivative, specifically a methyl-substituted resorcinol. The compound appears as a white to off-white crystalline powder and has a melting point ranging from 114 to 120 °C and a boiling point of approximately 264 °C. It is soluble in water and methanol, which contributes to its utility in various applications .

Precursor for Synthetic Compounds

-Methylresorcinol serves as a building block in the synthesis of various organic compounds. Notably, it contributes to the creation of:

  • C-5-bromo-2-hydroxyphenylcalix[4]-2-methylresorcinarene: This macrocyclic compound possesses potential applications in supramolecular chemistry and drug delivery [].
  • Tripyrrane analogues: These molecules serve as crucial intermediates in the synthesis of novel benziporphyrins, which are pigments with potential uses in photodynamic therapy [].
Due to its reactive hydroxyl groups. Notably, it can undergo:

  • Oxidation: 2-Methylresorcinol can be oxidized to form quinones, which are important intermediates in organic synthesis.
  • Methylation: The compound can react with methylating agents to introduce additional methyl groups.
  • Condensation Reactions: It can react with aldehydes or ketones under acidic conditions to form various derivatives, including phenolic resins .

2-Methylresorcinol exhibits notable biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, making it beneficial in formulations aimed at reducing oxidative stress.
  • Antimicrobial Activity: The compound has demonstrated effectiveness against certain bacteria and fungi, suggesting potential applications in pharmaceuticals and cosmetics .
  • Skin Sensitization: While it is used in cosmetic formulations, caution is advised due to its potential to cause skin irritation or sensitization in some individuals .

2-Methylresorcinol has diverse applications across various industries:

  • Cosmetics: It is commonly used in oxidative hair dye formulations due to its ability to enhance color retention and stability.
  • Pharmaceuticals: The compound is utilized as an intermediate in the synthesis of various medicinal compounds.
  • Agriculture: It serves as a pesticide and is involved in the formulation of agricultural chemicals.
  • Dyes and Pigments: As an intermediate, it contributes to the production of various dyes and pigments used in textiles and coatings .

Research on interaction studies involving 2-Methylresorcinol indicates that it can interact with lipid peroxidation products, potentially reducing the harmful effects associated with oxidative damage. Studies have shown that it effectively scavenges 2-alkenals formed during lipid oxidation processes, highlighting its role as an antioxidant in biological systems .

Several compounds share structural similarities with 2-Methylresorcinol. Here are some notable examples:

Compound NameStructure TypeUnique Features
ResorcinolDihydroxybenzeneLacks methyl substitution; used primarily as a disinfectant.
HydroquinoneDihydroxybenzeneKnown for its skin-lightening properties; less toxic than phenolic compounds.
4-MethylresorcinolDihydroxybenzeneHas a methyl group at the para position; used in similar applications but may have different biological activity.
2,6-DimethylphenolDimethylphenolicExhibits antimicrobial properties; more lipophilic than 2-Methylresorcinol.

The uniqueness of 2-Methylresorcinol lies in its specific positioning of hydroxyl groups and the methyl group, which significantly influences its reactivity and biological activity compared to these similar compounds .

XLogP3

1.6

Boiling Point

264.0 °C

Melting Point

120.0 °C

UNII

32W7044A3T

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 157 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 156 of 157 companies with hazard statement code(s):;
H301 (94.23%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (67.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (48.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (53.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (45.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (24.36%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

608-25-3

Wikipedia

2-methylresorcinol

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

1,3-Benzenediol, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

2,4-Alkadienal trapping by phenolics

Francisco J Hidalgo, Rosario Zamora
PMID: 29784333   DOI: 10.1016/j.foodchem.2018.04.121

Abstract

Phenolics can trap lipid-derived reactive carbonyls as a protective function that diminishes the broadcasting of the lipid oxidative damage to food macromolecules. In an attempt to clarify the trapping of 2,4-alkadienals by phenolics, this study analyzes the reactions of 2,4-hexadienal, 2,4-heptadienal, and 2,4-decadienal with 2-methylresorcinol. These reactions produced (E)-4-(alk-1-en-1-yl)-8-methyl-2,7-bis(prop-1-en-2-yloxy)chromanes, which were isolated and characterized by 1D and 2D NMR and MS. Carbonyl-phenol adduct formation was favored at pH > 7 and moderate temperatures (25-80 °C). Adducts were quantified and shown to be produced as a mixture of diastereomers. Diastereomers 2R,4S plus 2S,4R were formed to a higher extent than diastereomers 2R,4R plus 2S,4S under the different conditions assayed, although activation energies (E
) for the formation of all of them was mostly the same (∼62 kJ·mol
). These results show that phenolics can trap 2,4-alkadienals and provide the basis for the later detection of the formed adducts in food pro[ducts.


Phenolic trapping of lipid oxidation products 4-oxo-2-alkenals

Francisco J Hidalgo, Isabel Aguilar, Rosario Zamora
PMID: 28946347   DOI: 10.1016/j.foodchem.2017.08.027

Abstract

The reaction between 4-oxo-2-alkenals (fumaraldehyde, 4-oxo-2-hexenal, and 4-oxo-2-nonenal) and phenolic compounds (resorcinol and 2-methylresorcinol) was studied to characterize the trapping ability of phenolic compounds for these lipid oxidation products. The reaction occurred rapidly under neutral or slightly basic conditions and different carbonyl-phenol adducts were produced. However, these compounds were unstable and their stabilization had to be achieved by means of either acetylation or reduction with sodium borohydride. Three different kinds of adducts were isolated and characterized by using mass spectrometry (MS) and 1D and 2D nuclear magnetic resonance spectroscopy (NMR). They were benzofuran-6-ols, 2,3,3a,8a-tetrahydrofuro[2,3-b]benzofuran-2,6-diols, and chromane-2,7-diols. Most of them were produced as mixtures of diasteromers and all of them had a carbonyl group in a free form or as hemiacetal. A reaction pathway that explains the formation of these compounds is proposed. These results provide the basis to understand the removal of 4-oxo-2-alkenals by phenolic compounds in foods.


Endocrine Activity of AVB, 2MR, BHA, and Their Mixtures

Ivana Klopcic, Marija Sollner Dolenc
PMID: 28115641   DOI: 10.1093/toxsci/kfw253

Abstract

Personal care products are used increasingly, resulting in growing concern concerning their potential disruption of normal hormonal functions. Recent results on the bioaccumulation of cosmetic ingredients in wildlife and humans point to the need for an in-depth analysis for endocrine activity, in particular with respect to their influence on the androgen (AR), glucocorticoid (GR), and thyroid hormone receptors (TRs). Furthermore, humans are commonly exposed simultaneously to complex mixtures of endocrine active compounds. We have therefore examined 3 frequently used cosmetic ingredients: 2-methylresorcinol (2MR), butylated hydroxyanisole (BHA) and avobenzone (AVB), for (anti)-androgen-, (anti)-glucocorticoid-, and (anti)-thyroid hormone-like activities. Their binary and ternary mixtures at EC50 or IC50 concentrations have also been examined for anti-androgen-, glucocorticoid-, and thyroid hormone-like activities. In the MDA-kb2 reporter cell line, compounds possessed anti-androgen-, glucocorticoid-, and anti-glucocorticoid-like activities (except AVB). A new cell line, GH3.TRE-Luc, was used to evaluate anti-thyroid and thyroid hormone-like activities. The combinations 2MR + BHA and 2MR + BHA + AVB have glucocorticoid-like activity: only 2MR + AVB has anti-androgen-like activity. On the other hand, binary and ternary mixtures of compounds showed no thyroid hormone-like activity. Thus, in addition to identifying new endocrine disrupting compounds, it is also necessary to determine the effects of their mixtures in order to assess fully their risk to human health.


2-Alkenal-scavenging ability of m-diphenols

Francisco J Hidalgo, Rosario Zamora
PMID: 24799217   DOI: 10.1016/j.foodchem.2014.03.071

Abstract

The reaction between m-diphenols (resorcinol, 2-methylresorcinol, 2,5-dimethylresorcinol, 3-methylphenol, orcinol, and phloroglucinol) and 2-alkenals (2-pentenal and 2-octenal) was studied in an attempt to understand the chemical pathways involved in the scavenging ability of m-diphenols for the 2-alkenals produced as a consequence of lipid oxidation. Phenols reacted chemically with 2-alkenals producing a number of 2H-chromenols, chromandiols, chromanols, and dihydropyrano[3,2-g]chromenes, which were isolated and identified by 1D and 2D nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The identification of all these compounds resulted in the construction of a general pathway for these reactions. These results confirm that the 2-alkenal-scavenging ability of m-diphenols is a consequence of their structure. This is a complex reaction in which many different products are formed. The most stable products were the chromandiols. However, the main reaction products were the 2H-chromenols. These products were unstable and disappeared as a consequence of polymerisation and browning reactions.


A novel Helicosporium isolate and its antimicrobial and cytotoxic pigment

Hye Jung Choi, Sang Myeong Lee, Sun-Hee Kim, Dong Wan Kim, Young Whan Choi, Woo Hong Joo
PMID: 22814494   DOI: 10.4014/jmb.1204.04063

Abstract

One Helicosporium strain, isolated from a wilted chestnut tree, evidenced in vitro antimicrobial activity against various types of bacteria and fungi, and generated a diffusible pigment. The antimicrobial compounds and the diffusible pigment of the Helicosporium sp. isolate were purified via solvent fractionation, column chromatography, and recycling preparative chromatography. Both the major antimicrobial compound and the diffusible pigment were identified as 2-methylresorcinol via nuclear magnetic resonance spectroscopy. Therefore, 2-methylresorcinol, a diffusible pigment generated by Helicosporium sp., appears to be an active antimicrobial principle. This pigment also exhibited considerable cytotoxicity against mammalian cells.


A subchronic, teratologic, and dominant lethal study of 2-methylresorcinol in rats. II. Teratologic and dominant lethal study

T A Re, R F Loehr, S C Rodriguez, D E Rodwell, C M Burnett
PMID: 3758547   DOI: 10.1016/0272-0590(86)90159-4

Abstract

2-Methylresorcinol (2-MR) was administered to groups of 40 male and 35 female Sprague-Dawley rats by admixture with the diets at levels of 0.1, 0.4, and 1.5% (see Part I; T.H. Re, R.F. Loehr, S.C. Rodriguez, C.E. Gilmore, and C.M. Burnett, 1986, Fundam. Appl. Toxicol. 7, 287-292). Following 90 days of exposure, 25 randomly selected females in each group were mated to untreated males in a teratology study in which exposure to 2-MR continued throughout the gestation period. After 20 weeks of exposure to 2-MR, 20 males per group were removed from the test diets containing 2-MR and were mated to untreated females in a dominant lethal study. Feeding 2-MR at levels of 0.4 and 1.5% in the diet was associated with a significant reduction in body weight gain. 2-MR was not teratogenic nor did it induce a dominant lethal effect under the conditions of this study.


[Long-term preservation of DNA in aqueous solutions in the presence of the chemical analogues of microbial autoregulators]

O K Davydova, D G Deriabin, G I El'-Registan
PMID: 17091589   DOI:

Abstract

The fact of long-term preservation of the physicochemical properties of DNA molecules in aqueous solutions in complexes with methylresorcinol, hexylresorcinol, and tyrosol, the chemical analogues of microbial autoregulators (d1 factors) from the group of alkylhydroxybenzenes (AOB), was established. Compared to the control variants of storage of aqueous DNA solutions, the AOB influence consisted in the sum of correlating effects: the prevention of DNA degradation (according to spectrophotometric parameters) and the preservation of its viscous characteristics and electrophoretic mobility. The initial DNA properties were preserved to the greatest degree in the presence of hexylresorcinol, the compound with the longest alkyl radical. Possible mechanisms of the protective action of alkylhydroxybenzenes in relation to DNA are discussed, namely, the prevention of its hydrolysis due to isolation from the aqueous environment and maintaining DNA stability in the dormant forms of microorganisms.


Expanding cavitand chemistry: the preparation and characterization of [n]cavitands with n>=4

C Naumann, E Román, C Peinador, T Ren, B O Patrick, A E Kaifer, J C Sherman
PMID: 11349904   DOI: 10.1002/1521-3765(20010417)7:8<1637::aid-chem16370>3.0.co;2-x

Abstract

The preparation of cavitands composed of 4, 5, 6, and 7 aromatic subunits ([n]cavitands, n=4-7) is described. The simple, two-step synthetic procedure utilized readily available starting materials (2-methylresorcinol and diethoxymethane). The two cavitand products having 4 and 5 aromatic subunits exhibited highly symmetric cone conformations, while the larger cavitands (n = 6 and 7) adopt conformations of lower symmetry. 1H NMR spectroscopic studies of [6]cavitand and [7]cavitand revealed that these hosts undergo exchange between equivalent conformations at room temperature. The departure of these two cavitands from cone conformations is related to steric crowding on their Ar-O-CH2-OAr bridges and is predicted by simple molecular mechanics calculations (MM2 force field). X-ray diffraction studies on single crystals of the [4]cavitand, [5]cavitand, and [6]cavitand hosts afforded additional experimental support for these conclusions.


[Influence of chemical analogues of microbial autoregulators on the sensitivity of DNA to UV radiation]

O K Davydova, D G Deriabin, G I El'-Registan
PMID: 17091588   DOI:

Abstract

We established that chemical analogues of alkylhydroxybenzenes (AHB), belonging to alkylresorcinols and functioning as microbial autoregulatory d1 factors, enhance the UV resistance of various DNA molecules of different origin and conformation. These include the linear DNA of the lambda phage, bovine spleen DNA, and the DNA of the pUC19 plasmid that is composed of a number of annular (supercoiled and relaxed) and linearized molecules. Irradiating DNA with UV light (lambda = 254 nm) in the presence of methylresorcinol (MR) or hexylresorcinol (HR) results in comparatively insignificant DNA destruction as evidenced by our data on the electrophoretic mobility pattern in agarose gel. Using the linear Hind III restricts of the lambda phage DNA, we revealed that the protective effect of AHB varies depending on their chemical structure (it is more manifest with HR than MR) and concentration. Importantly, the effect of HR on bovine spleen DNA was based on its protective activity and manifested itself after a long incubation period. Studies using the pUC19 plasmid demonstrated that AHB, apart from increasing the resistance of linearized DNA molecules to UV irradiation, prevented both the supercoiled annular-supercoiled relaxed and the supercoiled relaxed-linearized transitions. The possible mechanisms of the UV-protective effect of AHB on DNA and their contributions to the resistance of dormant microbial forms to environmental factors are discussed.


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